molecular formula C12H9N5O3 B11800464 2-(Oxo-8-(pyridin-3-yl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid

2-(Oxo-8-(pyridin-3-yl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid

Cat. No.: B11800464
M. Wt: 271.23 g/mol
InChI Key: DBGOOHHTVSRZAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Oxo-8-(pyridin-3-yl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid is a heterocyclic compound that features a unique structure combining pyrazole, pyridine, and triazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxo-8-(pyridin-3-yl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of 2-aminopyridine with ethyl acetoacetate can form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazole ring. Subsequent reactions with triazine derivatives and acetic acid complete the synthesis .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(Oxo-8-(pyridin-3-yl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted analogs with different functional groups.

Scientific Research Applications

2-(Oxo-8-(pyridin-3-yl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Oxo-8-(pyridin-3-yl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to alterations in cellular pathways and physiological effects. The compound’s structure allows it to fit into enzyme pockets and form stable interactions, which is crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Oxo-8-(pyridin-3-yl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid is unique due to its specific combination of pyrazole, pyridine, and triazine rings, which confer distinct chemical and biological properties. This unique structure allows for diverse interactions with biological targets, making it a valuable scaffold for drug development and other applications.

Properties

Molecular Formula

C12H9N5O3

Molecular Weight

271.23 g/mol

IUPAC Name

2-(4-oxo-2-pyridin-3-ylpyrazolo[1,5-d][1,2,4]triazin-5-yl)acetic acid

InChI

InChI=1S/C12H9N5O3/c18-11(19)6-16-12(20)10-4-9(15-17(10)7-14-16)8-2-1-3-13-5-8/h1-5,7H,6H2,(H,18,19)

InChI Key

DBGOOHHTVSRZAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.